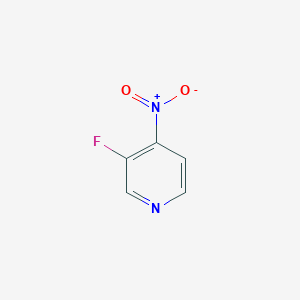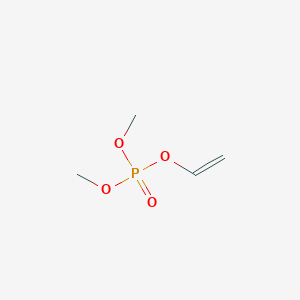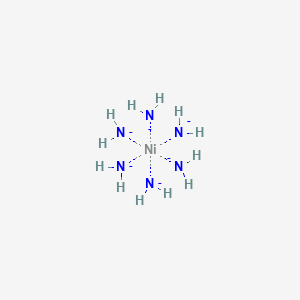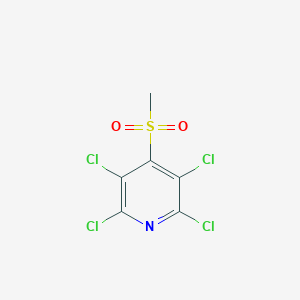![molecular formula C13H15ClN2O4 B080687 Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate CAS No. 13631-88-4](/img/structure/B80687.png)
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate, also known as CPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. CPPD is a member of the hydrazine class of compounds and is known for its ability to form stable complexes with transition metal ions, making it a valuable tool in the field of coordination chemistry. In
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has a wide range of scientific research applications, including its use as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a tool for studying metal ion binding and transport. Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has been used to investigate the coordination chemistry of a variety of metal ions, including copper, nickel, and cobalt. It has also been used as a reagent in the synthesis of a variety of organic compounds, including pyrazoles and pyridazines.
Wirkmechanismus
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is known to bind to transition metal ions through the formation of stable complexes. The mechanism of action of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate involves the formation of a hydrazone ligand, which can coordinate with metal ions through its nitrogen atoms. The resulting complexes are stable and can be used to study the properties and behavior of metal ions in solution.
Biochemische Und Physiologische Effekte
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in animal studies, suggesting that it may have potential for use in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is its ability to form stable complexes with transition metal ions. This makes it a valuable tool for studying the coordination chemistry of these ions and their behavior in solution. However, Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate is relatively insoluble in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate. One area of interest is the development of new ligands based on Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate that can be used to study the coordination chemistry of other metal ions. Another area of interest is the use of Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate as a tool for studying metal ion transport in biological systems. Finally, there is potential for the development of new synthetic methods for Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate and related compounds that could expand their use in scientific research.
Synthesemethoden
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate can be synthesized through a two-step process involving the reaction of 2-chlorobenzaldehyde with hydrazine hydrate, followed by the addition of diethyl malonate. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
13631-88-4 |
|---|---|
Produktname |
Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate |
Molekularformel |
C13H15ClN2O4 |
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-8-6-5-7-9(10)14/h5-8,15H,3-4H2,1-2H3 |
InChI-Schlüssel |
QYHQVKFERZNLRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)C(=O)OCC |
Synonyme |
2-(2-Chlorophenyl)hydrazonomalonic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)




![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)




